[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyloxycarbonyl-protected isopropylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group with a tert-butyloxycarbonyl group, followed by the formation of the pyrrolidine ring and subsequent introduction of the acetic acid moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The tert-butyloxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites within the molecule. The pyrrolidine ring and acetic acid moiety contribute to the compound’s overall reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butyloxycarbonyl protecting group but differ in their amino acid structures.
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures but different substituents.
Uniqueness
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-10(2)16(13(19)20-14(3,4)5)11-6-7-15(8-11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXBHWAIGWPLC-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.